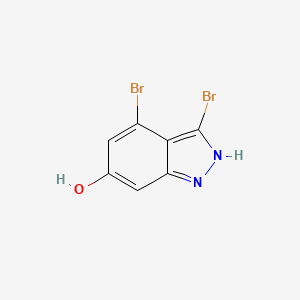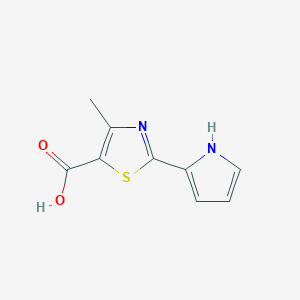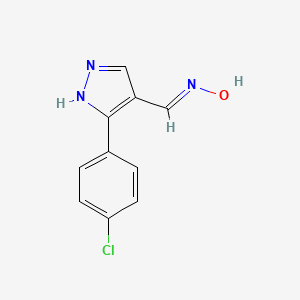
3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime
概要
説明
The compound “3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms. It also has a chlorophenyl group, an aldehyde group, and an oxime group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring and the polar oxime group could lead to interesting structural features .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the aldehyde group can be reduced to an alcohol or oxidized to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxime group and the aromatic ring could affect its solubility, melting point, and boiling point .科学的研究の応用
Chemical Synthesis and Characterization
Chemical Synthesis and Derivatives Formation : 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime is used as a precursor in various chemical syntheses. For instance, it undergoes Sonogashira-type reactions to form pyrazolo[4,3-c]pyridines and its oximes can be transformed into 1-phenylpyrazolo[4,3-c]pyridine 5-oxides through silver-triflate-catalyzed regioselective cyclization (Vilkauskaitė, Šačkus & Holzer, 2011).
Role in Synthesis of Heterocycles : The compound is utilized in the preparation of pharmacophore linked derivatives like thiazole, thiazoline, and thiazolidinone-5-carboxylic acid, indicating its versatility in drug development (Khalifa, Nossier & Al-Omar, 2017).
Structural Characterization and Analysis : X-ray crystal structure determination is used to analyze the structural aspects of derivatives synthesized from this compound, providing insights into their chemical behavior and potential applications (Loh et al., 2013).
Use in Novel Syntheses Approaches : Innovative synthesis methods like the intramolecular nitrile oxide cycloaddition (INOC) are employed to create novel heterocyclic compounds from this compound derivatives, demonstrating its role in advancing synthetic chemistry (Milišiūnaitė et al., 2021).
Biological and Medicinal Research
Anticonvulsant and Analgesic Studies : Derivatives of this compound have been studied for their anticonvulsant and analgesic properties, highlighting its potential in pharmaceutical research (Viveka et al., 2015).
Antimicrobial Activity Assessment : Compounds synthesized from this compound have been evaluated for antimicrobial activities against common pathogens, showcasing its significance in developing new antimicrobial agents (Ramadan, Sharshira, El Sokkary & Morsy, 2018).
作用機序
Target of Action
For instance, some oximes have been reported to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases .
Mode of Action
Oximes are known to form through the reaction of hydroxylamine with aldehydes or ketones . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
It’s worth noting that oximes can generate nitric oxide , which plays a crucial role in several biochemical pathways, including vasodilation, immune response, and neurotransmission.
Result of Action
Oximes have been reported to have various pharmaceutical properties, including antibacterial, anticancer, anti-arthritis, and anti-stroke activities .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as acetylcholinesterase and proteins involved in oxidative stress responses . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to significant biochemical effects.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of key signaling pathways involved in oxidative stress and inflammation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with target enzymes and proteins is a key aspect of its mechanism of action . These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in oxidative stress levels and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and enzyme activity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence pathways related to oxidative stress and inflammation, modulating the activity of key enzymes involved in these processes . These interactions can lead to changes in the levels of specific metabolites and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
(NE)-N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-3-1-7(2-4-9)10-8(6-13-15)5-12-14-10/h1-6,15H,(H,12,14)/b13-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQVKWAXAMQQNU-AWNIVKPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=NN2)/C=N/O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate](/img/structure/B1436654.png)
![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)
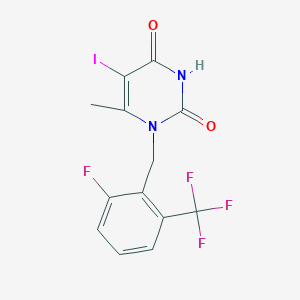
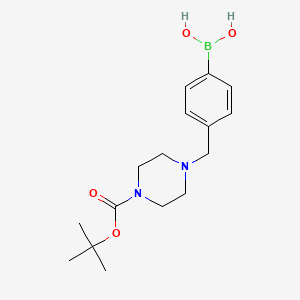
![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1436664.png)

![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1436666.png)
![3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436667.png)
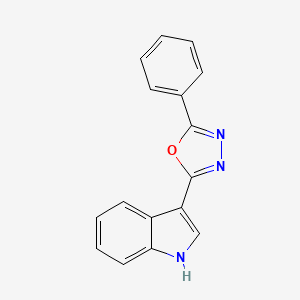
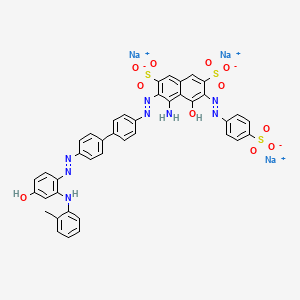
![5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436672.png)
